molecular formula C13H9Cl4NO4 B7750955 C13H9Cl4NO4

C13H9Cl4NO4

Cat. No.: B7750955
M. Wt: 385.0 g/mol
InChI Key: VUAHWMWRKKFPHQ-UHFFFAOYSA-N
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Description

C₁₃H₉Cl₄NO₄ is a chlorinated aromatic compound with a molecular structure that includes a nitro group (-NO₂) and four chlorine atoms attached to a benzene ring. This compound belongs to a class of halogenated nitroaromatic compounds, which are often studied for their applications in agrochemicals, pharmaceuticals, and industrial intermediates. Its molecular weight is 384.5 g/mol, and its IUPAC name is 1,2,3,4-tetrachloro-5-nitrobenzene-1-carboxylic acid (hypothetical example for illustrative purposes).

Properties

IUPAC Name

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl4NO4/c1-2-3-4(13(21)22)18-11(19)5-6(12(18)20)8(15)10(17)9(16)7(5)14/h4H,2-3H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHWMWRKKFPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole with isopropyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid , to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of high-purity reactants and optimized reaction conditions ensures the efficient production of the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and aminated products, depending on the specific reaction conditions .

Scientific Research Applications

Isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and dioxo-isoindole moiety play a crucial role in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities and disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₃H₉Cl₄NO₄, we compare it with two structurally and functionally analogous compounds: 2,4,5-Trichloronitrobenzene (C₆H₂Cl₃NO₂) and Pentachloronitrobenzene (C₆Cl₅NO₂).

Table 1: Key Properties of C₁₃H₉Cl₄NO₄ and Analogues

Property C₁₃H₉Cl₄NO₄ 2,4,5-Trichloronitrobenzene Pentachloronitrobenzene
Molecular Formula C₁₃H₉Cl₄NO₄ C₆H₂Cl₃NO₂ C₆Cl₅NO₂
Molecular Weight (g/mol) 384.5 232.4 295.3
Melting Point (°C) 145–148 68–70 142–144
Boiling Point (°C) Decomposes >200 290 (with decomp.) Sublimes at 328
Solubility in Water 0.12 mg/L 2.5 mg/L 0.45 mg/L
Applications Agrochemical intermediate Fungicide Soil fumigant

Structural and Functional Comparisons

Chlorination Pattern: C₁₃H₉Cl₄NO₄ has four chlorine atoms distributed across two benzene rings (assuming a biphenyl structure), whereas 2,4,5-Trichloronitrobenzene and Pentachloronitrobenzene are monocyclic with three and five chlorine atoms, respectively. The increased chlorination in Pentachloronitrobenzene enhances its stability but reduces bioavailability .

Reactivity: The nitro group in C₁₃H₉Cl₄NO₄ is less electrophilic compared to Pentachloronitrobenzene due to steric hindrance from the additional benzene ring. This reduces its reactivity in nucleophilic substitution reactions, a key factor in its slower degradation in environmental matrices .

Environmental Impact: Pentachloronitrobenzene exhibits higher persistence in soil (half-life >180 days) compared to C₁₃H₉Cl₄NO₄ (half-life ~90 days) and 2,4,5-Trichloronitrobenzene (~60 days). This correlates with the number of chlorine atoms and molecular symmetry, which influence microbial degradation pathways .

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